4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine
Overview
Description
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H8ClFN2 and a molecular weight of 222.65 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluoro, methyl, and phenyl groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-6-methylpyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chloro, fluoro, and phenyl groups may enhance its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but with a methoxy group instead of a methyl and phenyl group.
4-Chloro-5-fluoro-6-methylpyrimidine: Lacks the phenyl group, making it less complex.
Uniqueness
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity in substitution reactions, while the phenyl group contributes to its potential biological activity .
Properties
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNYMRZTXQKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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